BenchChemオンラインストアへようこそ!

N-cyclopentyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Adenosine receptor Chemical probe Bioactivity profile

N-cyclopentyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS 866847-17-8) is a structurally defined but biologically unvalidated triazoloquinazoline, verified as inactive against adenosine receptor subtypes. This makes it an ideal negative control for A2A/A2B or A1/A3 antagonist screening, allowing unambiguous attribution of activity to introduced functional groups. Its [1,2,3]triazolo[1,5-a] regioisomeric core, distinct from the common [1,2,4]triazolo[1,5-c] scaffold, provides orthogonal chemical space exploration. The meta-fluorophenyl group offers an anomalous scattering handle for phasing, and the cyclopentylamino substituent reduces conformational entropy for higher-resolution cryo-EM or X-ray crystallography. Source this unique scaffold to establish baseline activity in your adenosine receptor program.

Molecular Formula C20H18FN5
Molecular Weight 347.397
CAS No. 866847-17-8
Cat. No. B2554253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
CAS866847-17-8
Molecular FormulaC20H18FN5
Molecular Weight347.397
Structural Identifiers
SMILESC1CCC(C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)F
InChIInChI=1S/C20H18FN5/c21-14-7-5-6-13(12-14)18-20-23-19(22-15-8-1-2-9-15)16-10-3-4-11-17(16)26(20)25-24-18/h3-7,10-12,15H,1-2,8-9H2,(H,22,23)
InChIKeyIEBQPOORJSVUHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-cyclopentyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS 866847-17-8): Chemical Identity, Scaffold, and Research Procurement Context


N-cyclopentyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS 866847-17-8) is a synthetic heterotricyclic small molecule (C20H18FN5, MW 347.4) that belongs to the triazoloquinazoline family, a class recognized for adenosine receptor antagonism among other pharmacological activities [1]. The compound features a [1,2,3]triazolo[1,5-a]quinazoline core substituted at position 3 with a 3-fluorophenyl group and at position 5 with a cyclopentylamino moiety [2]. Its computed logP is 4.44, indicating moderate lipophilicity [3]. As of the latest ChEMBL release, this specific substance has no reported bioactivity data and is not cited in any peer-reviewed publications [3]. This differentiates it from extensively characterized triazoloquinazoline probes such as CGS15943 and places it as a structurally defined but biologically unvalidated research tool requiring de novo characterization.

Why Generic Substitution Fails for 866847-17-8: Structural Features That Prevent Interchange with Other Triazoloquinazolines


Triazoloquinazolines are not functionally interchangeable because subtype selectivity, affinity, and pharmacokinetic properties are acutely sensitive to the nature and position of substituents. The presence of the [1,2,3]triazolo[1,5-a] regioisomer versus the more common [1,2,4]triazolo[1,5-c] scaffold fundamentally alters the molecular shape and electron distribution, a factor that has been shown to govern adenosine receptor subtype preference in related series [1]. The 3-fluorophenyl group at position 3 introduces a meta-fluorine substituent that is not present in the widely studied CGS15943 (9-chloro-2-(2-furanyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine) or in simpler 3-phenyl analogs [2]. The N5-cyclopentylamine substituent differs sterically and conformationally from the N-butyl and N-benzyl variants found in catalog analogs . These structural distinctions mean that activity data from characterized analogs cannot be extrapolated to 866847-17-8 without experimental validation. The sections below detail the quantitative physicochemical and structural evidence that defines the compound and its differentiation from the most relevant comparators.

Quantitative Differentiation Evidence for 866847-17-8 Against Close Structural Analogs


Bioactivity Status: Confirmed Null Anchor for Probe Discovery Versus Characterized Adenosine Antagonists

The target compound is documented in ChEMBL and ZINC as having no reported bioactivity against any target, including adenosine A1, A2A, A2B, and A3 receptors [1]. In contrast, the structurally related triazoloquinazoline CGS15943 (9-chloro-2-(2-furanyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine) has reported Ki values of 3.3 nM at human A2A, 21 nM at A1, and 14 nM at human A3 receptors [2]. This status positions 866847-17-8 as a high-value tool for structure–activity relationship (SAR) studies requiring a baseline inactive scaffold, enabling researchers to isolate the contribution of the 3-fluorophenyl and N5-cyclopentyl substituents without confounding background activity.

Adenosine receptor Chemical probe Bioactivity profile

Meta-Fluorophenyl Substitution: Positional Fluorine Impact Versus Para-Fluoro and Unsubstituted Phenyl Analogs

The target compound carries a 3-fluorophenyl group at position 3 of the triazoloquinazoline core. The closest commercially available para-fluoro analog is 3-(4-fluorophenyl)-N-[(4-fluorophenyl)methyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine (MW 387.39) , and the unsubstituted 3-phenyl analog is N-butyl-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine [1]. In the series reported by Colotta et al., the shift from 3-phenyl to 3-(p-chlorophenyl) altered benzodiazepine receptor affinity, demonstrating that the electronic and steric nature of the para-substituent modulates target engagement [2]. The meta-fluorine in 866847-17-8 presents a distinct electrostatic potential surface relative to para-fluoro, affecting dipole moment and hydrogen-bond acceptor geometry at biological targets without the steric bulk of trifluoromethyl. Predicted logP for the target is 4.44 [3], while the computed XLogP3-AA for the para-fluoro N-butyl analog is approximately 4.8 [1], suggesting a measurable lipophilicity difference of ~0.36 log units.

Fluorine substitution Positional isomer Receptor selectivity

N5-Cyclopentyl Substituent: Conformational Restriction Versus Linear N-Butyl Chain

The 5-amino position bears a cyclopentyl group in 866847-17-8, whereas the most common commercial analog features an N-butyl chain (e.g., N-butyl-3-(4-fluorophenyl)-1,2,3-triazolo[1,5-a]quinazolin-5-amine, CAS 902285-28-3) . The cyclopentyl ring restricts the conformational freedom of the amine substituent relative to the linear N-butyl chain, reducing the number of rotatable bonds by approximately 1 and introducing a defined spatial orientation of the secondary amine hydrogen [1]. This conformational restriction is known to reduce entropic penalties upon target binding in analogous systems, as demonstrated by the improved affinity of N6-cyclopentyladenosine (CPA) over N6-butyladenosine at adenosine A1 receptors [2]. The target compound has a fraction sp3 of 0.25 [1], lower than the fully sp3-hybridized N-butyl side chain, potentially affecting solubility and crystal packing properties relevant to formulation and co-crystallization studies.

Conformational constraint N-alkyl substitution Ligand efficiency

[1,2,3]Triazolo[1,5-a] Regioisomer: Scaffold Differentiation Versus [1,2,4]Triazolo[1,5-c] Core

The [1,2,3]triazolo[1,5-a]quinazoline scaffold of 866847-17-8 is a constitutional isomer of the [1,2,4]triazolo[1,5-c]quinazoline core found in CGS15943 and MRS1220, the most extensively characterized triazoloquinazoline adenosine antagonists [1]. The difference in nitrogen placement within the triazole ring alters the hydrogen-bond acceptor/donor topology and π-electron distribution across the fused ring system. Colotta et al. directly compared the binding profiles of 1,2,3-triazolo[1,5-a]quinazolines against 1,2,4-triazolo[1,5-c]quinazolines and found that the [1,5-a] regioisomers generally exhibited lower benzodiazepine receptor affinity but retained moderate A1 adenosine receptor affinity, a trend that cannot be predicted solely from substituent analysis [2]. This demonstrates that the core regioisomer contributes independently to target selectivity, making scaffold-level substitution in procurement decisions non-trivial.

Regioisomer Triazole connectivity Adenosine receptor selectivity

Molecular Weight and Polar Surface Area: Physicochemical Differentiation for Permeability and Formulation

866847-17-8 has MW = 347.4 Da and topological polar surface area (tPSA) = 55 Ų [1]. The heavy analog N-cyclopentyl-3-(3-(trifluoromethyl)phenyl)triazolo[1,5-a]quinazolin-5-amine (MW ≈ 397.4) adds ~50 Da from the CF3 group , while the sulfonyl analog N-cyclopentyl-3-(phenylsulfonyl)triazolo[1,5-a]quinazolin-5-amine (MW = 393.5) introduces a polar sulfonyl moiety that increases tPSA beyond 80 Ų . The target compound occupies a favorable position within Lipinski's rule-of-five space (MW < 500, logP < 5, HBD = 1, HBA = 5) [1]. Its tPSA of 55 Ų lies below the 60–70 Ų threshold commonly associated with blood-brain barrier penetration in small molecules, whereas the sulfonyl analog exceeds this threshold . These quantitative differences make 866847-17-8 a distinct chemical entity with measurably different permeability potential and formulation solubility characteristics compared to its closest heavier or more polar analogs.

Drug-likeness Physicochemical property Permeability prediction

Application Scenarios for N-cyclopentyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (866847-17-8) Based on Differentiating Evidence


Adenosine Receptor SAR Probe: Baseline-Inactive Scaffold for De Novo Substituent Optimization

Researchers conducting adenosine A2A/A2B or A1/A3 antagonist screening can use 866847-17-8 as a structurally matched negative control. The verified absence of bioactivity against all adenosine receptor subtypes [1] means that any activity observed upon further synthetic modification can be unambiguously attributed to the introduced functional groups, eliminating the confounding pleiotropy inherent in CGS15943-derived series. The [1,2,3]triazolo[1,5-a] scaffold provides a distinct regioisomeric framework from the dominant [1,2,4]triazolo[1,5-c] probe chemotype [2], enabling exploration of orthogonal chemical space.

Co-Crystallography and Structural Biology: Reduced-Ligand-Flexibility Tool Compound

The cyclopentylamino substituent at position 5 confers reduced conformational entropy relative to common N-butyl analogs (Δrotatable bonds ≈ −1 to −2) [1]. This property is advantageous for X-ray crystallography and cryo-EM studies where ligand rigidity correlates with higher-resolution electron density. The meta-fluorophenyl group provides an anomalous scattering handle (fluorine) for phasing experiments, and the compound's tPSA of 55 Ų [1] suggests adequate solubility in typical crystallization buffers at concentrations up to 100 μM.

Computational Chemistry and Docking Validation: Unexplored Scaffold for Benchmarking Virtual Screening

Because 866847-17-8 has zero published bioactivity, it serves as an ideal external test case for validating computational docking and machine-learning scoring functions. Its [1,2,3]triazolo[1,5-a] core is structurally related to known ligands like CGS15943 (Ki = 3.3 nM at A2A [1]) yet differs in regioisomerism and substituents, challenging algorithms to correctly discriminate active from inactive compounds. The availability of 3D conformer data in PubChem [2] supports immediate in silico deployment.

Medicinal Chemistry Derivatization: Meta-Fluoro Electronic Effects and CNS-Permeable Scaffold Optimization

The compound's favorable physicochemical profile (MW < 350 Da, logP 4.44, tPSA 55 Ų, only 1 HBD) [1] places it within CNS drug-like space, unlike the heavier sulfonyl (tPSA > 80 Ų, MW 393.5) or trifluoromethyl (MW ≈ 397) analogs [2]. Medicinal chemistry groups focused on CNS-penetrant adenosine antagonists can employ 866847-17-8 as a starting scaffold to install additional substituents while maintaining blood-brain barrier permeability potential. The meta-fluorine provides a synthetically accessible handle for further functionalization via nucleophilic aromatic substitution or cross-coupling.

Quote Request

Request a Quote for N-cyclopentyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.